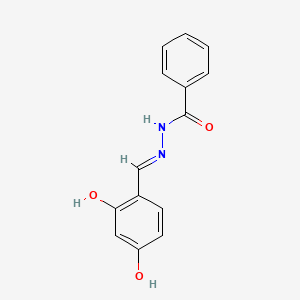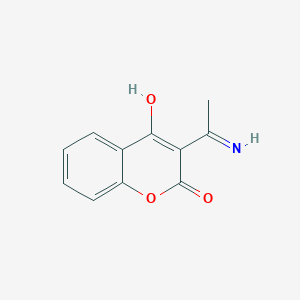![molecular formula C19H28Cl3N3OS B11712204 N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de grupos tricloro, carbamotioil y nonanamida, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. El proceso a menudo incluye:
Formación del intermedio tricloro: Este paso implica la cloración de un precursor adecuado para introducir el grupo tricloro.
Amidación: El paso final implica la reacción del intermedio con ácido nonanoico o sus derivados para formar el grupo nonanamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y los métodos de purificación avanzados se emplean a menudo para lograr la calidad de producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de sulfoxidos o sulfonas, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden dirigirse al grupo tricloro, lo que lleva a la formación de derivados dicloro o monocloro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo tricloro, lo que resulta en la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se emplean comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados clorados reducidos y varios compuestos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida ha encontrado aplicaciones en varios campos de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o modulación de la actividad de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores celulares: Afectación de las vías de transducción de señales uniéndose a receptores celulares.
Inducción de estrés oxidativo: Generación de especies reactivas de oxígeno que pueden conducir a daño celular o apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-Tricloro-1-{[(4-metilfenil)carbamotioil]amino}etil)butanamina
- N-[(1S)-2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil]acrilamida
Singularidad
N-(2,2,2-Tricloro-1-{[(2-metilfenil)carbamotioil]amino}etil)nonanamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C19H28Cl3N3OS |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C19H28Cl3N3OS/c1-3-4-5-6-7-8-13-16(26)24-17(19(20,21)22)25-18(27)23-15-12-10-9-11-14(15)2/h9-12,17H,3-8,13H2,1-2H3,(H,24,26)(H2,23,25,27) |
Clave InChI |
SESVREKBNLLHQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)




![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)
![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)

